molecular formula C19H21BrN2O3S B11590090 propan-2-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11590090
M. Wt: 437.4 g/mol
InChI Key: FMUMWKFFNQMHFQ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with various functional groups, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPAN-2-YL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction may require the use of catalysts, such as piperidine, and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: PROPAN-2-YL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents .

Medicine: In medicine, PROPAN-2-YL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is being investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical manufacturing .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: What sets PROPAN-2-YL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

propan-2-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21BrN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3

InChI Key

FMUMWKFFNQMHFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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